molecular formula C21H20N4O2 B10989203 2-(1-oxophthalazin-2(1H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(1-oxophthalazin-2(1H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B10989203
M. Wt: 360.4 g/mol
InChI Key: AFIVXVMSRZWRPW-UHFFFAOYSA-N
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Description

N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a phthalazine ring, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the phthalazine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the acylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or phthalazine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets within the cell. The indole moiety can bind to receptors or enzymes, modulating their activity. The phthalazine ring may interact with DNA or proteins, affecting gene expression or protein function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-METHYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
  • N-(1-ETHYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE

Uniqueness

N-(1-ISOPROPYL-1H-INDOL-4-YL)-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is unique due to the presence of the isopropyl group on the indole ring, which can influence its binding affinity and selectivity towards specific molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C21H20N4O2/c1-14(2)24-11-10-17-18(8-5-9-19(17)24)23-20(26)13-25-21(27)16-7-4-3-6-15(16)12-22-25/h3-12,14H,13H2,1-2H3,(H,23,26)

InChI Key

AFIVXVMSRZWRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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